

Spectroscopic Profile of 1,2,4-Trimethoxybenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,2,4-Trimethoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2,4-trimethoxybenzene**, a key intermediate in various synthetic applications. The information presented herein is intended to support research, development, and quality control activities by providing a centralized resource for its spectral characteristics.

Chemical Structure and Properties

- IUPAC Name: **1,2,4-Trimethoxybenzene**
- Synonyms: Hydroxyhydroquinone trimethyl ether
- CAS Number: 135-77-3[1][2]
- Molecular Formula: C₉H₁₂O₃[1][2][3]
- Molecular Weight: 168.19 g/mol [1][2][3][4]

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for **1,2,4-trimethoxybenzene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **1,2,4-trimethoxybenzene** are presented below.

Table 1: ^1H NMR Spectroscopic Data for **1,2,4-Trimethoxybenzene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
6.95 - 6.80	m	3H	Ar-H	CDCl_3
3.87	s	3H	$-\text{OCH}_3$	CDCl_3
3.84	s	3H	$-\text{OCH}_3$	CDCl_3
3.81	s	3H	$-\text{OCH}_3$	CDCl_3

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ^{13}C NMR Spectroscopic Data for **1,2,4-Trimethoxybenzene**

Chemical Shift (δ) ppm	Assignment	Solvent
151.1	$\text{C}-\text{OCH}_3$	CDCl_3
149.3	$\text{C}-\text{OCH}_3$	CDCl_3
142.9	$\text{C}-\text{OCH}_3$	CDCl_3
112.5	Ar-CH	CDCl_3
100.1	Ar-CH	CDCl_3
97.9	Ar-CH	CDCl_3
56.4	$-\text{OCH}_3$	CDCl_3
56.1	$-\text{OCH}_3$	CDCl_3
55.9	$-\text{OCH}_3$	CDCl_3

Note: The assignments are based on typical chemical shift ranges for substituted benzene rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for **1,2,4-Trimethoxybenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2800	Medium	C-H stretch (aromatic and methyl)
1620-1580	Strong	C=C stretch (aromatic ring)
1520-1480	Strong	C=C stretch (aromatic ring)
1280-1200	Strong	C-O stretch (aryl ether)
1150-1020	Strong	C-O stretch (aryl ether)

Source: Data compiled from various spectral databases. The exact peak positions may vary based on the sampling method (e.g., KBr pellet, thin film, or ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **1,2,4-Trimethoxybenzene** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
168	100	[M] ⁺ (Molecular Ion)[1][2][5]
153	80	[M-CH ₃] ⁺ [1]
125	45	[M-CH ₃ -CO] ⁺ [1]
110	30	[M-2CH ₃ -CO] ⁺
95	25	[C ₆ H ₃ O] ⁺

Note: The fragmentation pattern can be used to confirm the structure of the molecule. The base peak is the molecular ion at m/z 168.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: UV-Vis Absorption Data for **1,2,4-Trimethoxybenzene**

λ _{max} (nm)	Molar Absorptivity (ε)	Solvent
289	~2,500	Ethanol
218	~20,000	Ethanol

Source: Data obtained from the NIST Chemistry WebBook.[6] The molar absorptivity values are approximate.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. For specific applications, optimization of these methods may be necessary.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1,2,4-trimethoxybenzene** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Use a standard pulse sequence with a relaxation delay of 1-5 seconds.
 - Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A longer acquisition time and a larger number of scans are typically required compared to ^1H NMR.
 - Reference the spectrum to the solvent peak of CDCl_3 at 77.16 ppm.

IR Spectroscopy (ATR Method)

- Sample Preparation: Place a small amount of solid **1,2,4-trimethoxybenzene** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample to ensure good contact with the crystal.
 - Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS with Electron Ionization)

- Sample Preparation: Prepare a dilute solution of **1,2,4-trimethoxybenzene** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- GC Separation:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) and a temperature program to separate the analyte from the solvent and any impurities.
- MS Detection:
 - As the analyte elutes from the GC column, it enters the MS ion source.
 - The molecules are ionized by a 70 eV electron beam.
 - The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

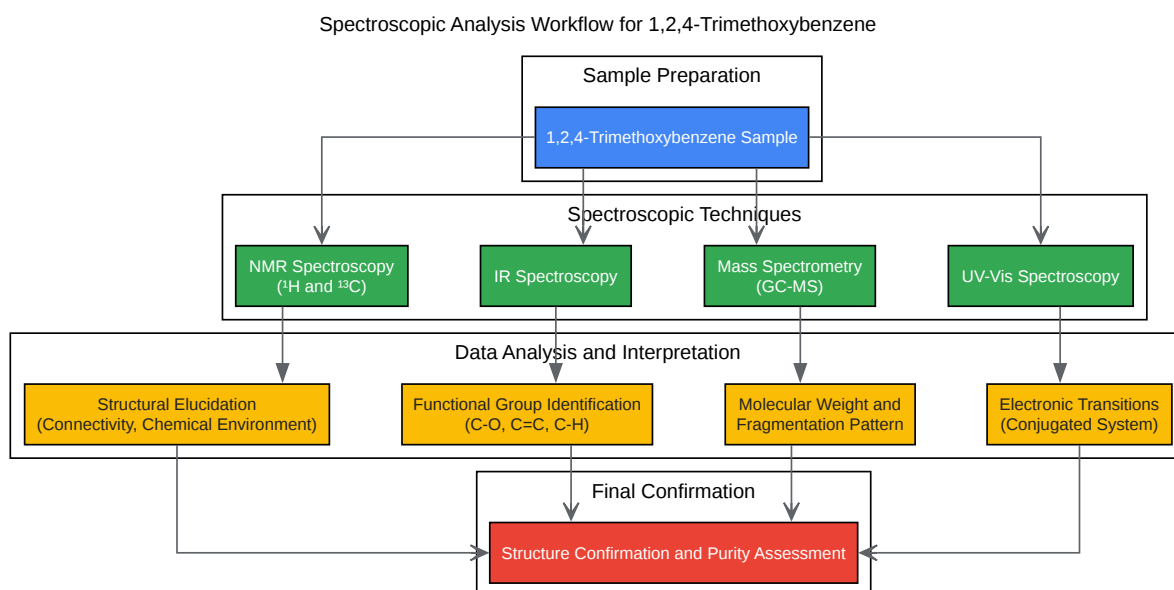
UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of **1,2,4-trimethoxybenzene** in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration. Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a cuvette with the solvent to be used as a reference (blank).
 - Fill a matched cuvette with the sample solution.

- Place both cuvettes in the spectrophotometer.
- Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **1,2,4-trimethoxybenzene**.



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